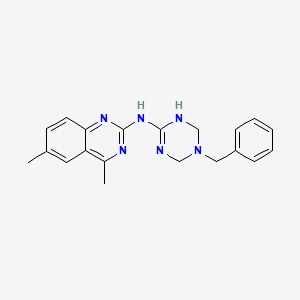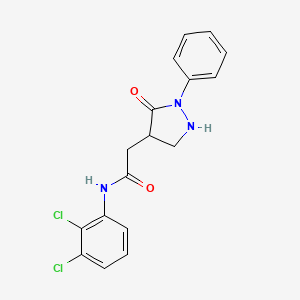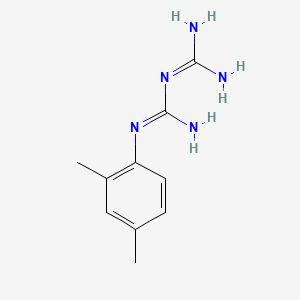![molecular formula C22H23NO2 B11037506 3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11037506.png)
3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C24H23NO2.
- The compound features a furan ring (5-phenylfuran-2-yl) attached to a propanamide group.
- It exhibits interesting pharmacological properties due to its unique structure.
3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one approach involves coupling 5-phenylfuran-2-carboxylic acid with 4-isopropylbenzylamine via amide bond formation.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production: Industrial-scale production methods may involve continuous flow synthesis or batch processes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: Products depend on the specific reaction; for example, reduction may yield an amine derivative.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel derivatives.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: It could modulate signaling cascades, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., furan ring, isopropyl group).
Similar Compounds: Related compounds include furan-based amides or analogs (e.g., benzofuran derivatives).
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C22H23NO2/c1-16(2)17-8-10-19(11-9-17)23-22(24)15-13-20-12-14-21(25-20)18-6-4-3-5-7-18/h3-12,14,16H,13,15H2,1-2H3,(H,23,24) |
InChI Key |
JKCUGPBXFFGQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037424.png)
![3'-(4-fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11037425.png)
![[4-(5-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B11037430.png)
![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11037441.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037444.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11037446.png)
![2-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11037459.png)
![(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11037467.png)
![1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone](/img/structure/B11037472.png)
![7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11037483.png)

![N-[N'-(5-chloro-2-methoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide](/img/structure/B11037498.png)
